Home > Products > Screening Compounds P79792 > Dexamethasone mixture with tobramycin
Dexamethasone mixture with tobramycin - 288392-57-4

Dexamethasone mixture with tobramycin

Catalog Number: EVT-1580068
CAS Number: 288392-57-4
Molecular Formula: C40H66FN5O14
Molecular Weight: 860 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A topical preparation of tobramycin and dexamethasone that is used for treating or preventing superficial bacterial infections of the eye.
Overview

Dexamethasone mixture with tobramycin is a pharmaceutical formulation combining a corticosteroid (dexamethasone) and an aminoglycoside antibiotic (tobramycin). This combination is primarily used in ophthalmic preparations to treat inflammatory conditions of the eye where there is a risk of bacterial infection. It is particularly effective in managing steroid-responsive inflammatory ocular conditions, such as conjunctivitis and blepharitis, and is often prescribed post-surgery to enhance wound healing by reducing inflammation and preventing infection .

Source

Dexamethasone is derived from the natural steroid hormone cortisol, while tobramycin is produced from the bacterium Micromonospora purpurea. The combination of these two agents has been extensively studied and is approved by regulatory bodies like the United States Food and Drug Administration for specific therapeutic uses in ophthalmology .

Classification
  • Dexamethasone: Corticosteroid
  • Tobramycin: Aminoglycoside antibiotic
  • Combination Product: Ophthalmic formulation
Synthesis Analysis

Methods

The synthesis of dexamethasone-tobramycin mixtures typically involves the formulation of an ointment or eye drop solution. The preparation may include the following steps:

  1. Dissolution: Both dexamethasone and tobramycin are dissolved in a suitable solvent, often utilizing sterile water or saline.
  2. Mixing: The solutions are mixed thoroughly to ensure homogeneity.
  3. Sterilization: The final product undergoes sterilization, often through filtration or autoclaving, to eliminate any microbial contamination.

Technical Details

The formulation process must adhere to stringent pharmaceutical guidelines to ensure safety and efficacy. High-performance liquid chromatography (HPLC) methods are commonly employed for quality control during the synthesis, ensuring that both active ingredients are present in the correct proportions without degradation .

Molecular Structure Analysis

Structure

  • Dexamethasone: C22H29FO5
  • Tobramycin: C18H37N5O9
  • The molecular structure of dexamethasone features a steroid backbone with a fluorine atom at position 9, while tobramycin contains multiple amino groups contributing to its antibiotic properties.

Data

The molecular weights are approximately:

  • Dexamethasone: 392.46 g/mol
  • Tobramycin: 467.52 g/mol
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formulation of dexamethasone-tobramycin mixtures are stability-related reactions that can occur during storage or when exposed to light and moisture. These may include:

  • Hydrolysis of dexamethasone leading to reduced potency.
  • Degradation of tobramycin due to exposure to acidic or basic conditions.

Technical Details

Stability studies using HPLC have shown that both components retain their efficacy when stored under appropriate conditions (e.g., protected from light and at controlled temperatures) .

Mechanism of Action

Process

Dexamethasone exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing immune cell activity at the site of inflammation. It acts on glucocorticoid receptors, leading to downregulation of inflammatory genes.

Tobramycin works by binding to bacterial ribosomes, specifically targeting the 30S subunit, which inhibits protein synthesis and leads to bacterial cell death. This dual action helps manage inflammation while preventing infection .

Data

Clinical studies have demonstrated significant reductions in ocular inflammation symptoms when using the dexamethasone-tobramycin combination compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear or slightly opalescent solution
  • pH: Typically adjusted between 6.5 to 7.5 for ocular formulations
  • Solubility: Both components are soluble in water, aiding their use in aqueous formulations.

Chemical Properties

  • Dexamethasone is stable under acidic conditions but can degrade under alkaline conditions.
  • Tobramycin is sensitive to heat and light; thus, formulations must be stored appropriately.

Relevant data indicate that both components retain their stability for extended periods when stored correctly .

Applications

Scientific Uses

The dexamethasone-tobramycin combination is widely used in ophthalmology for:

  1. Post-surgical management: Enhancing wound healing after ocular surgeries.
  2. Treatment of infections: Effective against bacterial infections where inflammation is present.
  3. Management of chronic inflammatory conditions: Such as uveitis and keratitis.

Clinical studies have shown improved outcomes in patients treated with this combination compared to those receiving monotherapy or alternative treatments .

Pharmacological Mechanisms of Dexamethasone-Tobramycin Synergy

Antibiotic-Corticosteroid Interaction Dynamics in Ocular Inflammation

The dexamethasone-tobramycin combination exerts synergistic effects through dual-pathway targeting of ocular inflammation and infection. Dexamethasone, a potent corticosteroid, suppresses inflammation by inhibiting neutrophil migration, reducing capillary dilation, and stabilizing lysosomal membranes [4] [5]. Concurrently, tobramycin, an aminoglycoside antibiotic, eradicates gram-negative pathogens (Pseudomonas aeruginosa, Escherichia coli) and gram-positive bacteria (Staphylococcus aureus, Streptococcus species) commonly implicated in ocular infections [1] [6]. This interaction creates a therapeutic milieu where inflammation control enhances antibiotic penetration, while bacterial clearance removes stimuli for ongoing inflammation [4].

Clinical evidence confirms that the combination achieves superior inflammatory resolution compared to either agent alone. In post-cataract surgery patients, the mixture reduced conjunctival congestion and pain scores by 32% more than monotherapy at 5 weeks post-treatment, demonstrating additive anti-inflammatory efficacy [7]. The corticosteroid component also mitigates tobramycin-induced histamine release from mast cells, thereby reducing allergic responses and improving tolerability [4].

Table 1: Microbial Coverage of Tobramycin Component

Bacterial PathogensCoverage Efficacy
Staphylococcus aureus (coagulase-positive/-negative)94-98% susceptibility
Streptococcus pneumoniae89% susceptibility
Pseudomonas aeruginosa>90% susceptibility
Haemophilus influenzae95% susceptibility
Enterobacter aerogenes87% susceptibility

Molecular Pathways of Bacterial Protein Synthesis Inhibition and Immune Suppression

Tobramycin’s bactericidal action involves irreversible binding to the 16S rRNA of the bacterial 30S ribosomal subunit. This interaction induces mRNA misreading during translation, causing premature termination of protein synthesis and generating non-functional polypeptides [4] [6]. The antibiotic exhibits concentration-dependent killing against gram-negative rods, with significant post-antibiotic effects (2–8 hours) that persist below minimum inhibitory concentrations [4].

Dexamethasone concurrently modulates immune gene expression via glucocorticoid receptor (GR) activation. The GR complex translocates to the nucleus, where it:

  • Upregulates IκBα: Inhibits NF-κB translocation, suppressing pro-inflammatory cytokine transcription (TNF-α, IL-1β) [5]
  • Induces Annexin-A1 synthesis: Blocks phospholipase A2 activity, reducing arachidonic acid release [5]
  • Inhibits leukotriene synthesis: Diminishes chemotaxis and vascular permeability [4]

This dual-pathway suppression simultaneously disrupts bacterial replication and downregulates key inflammatory cascades (complement system, kinin production) [4] [6]. In vitro studies confirm tobramycin-dexamethasone reduces lipopolysaccharide-induced IL-6 by 67% and TNF-α by 72% in corneal epithelial cells, exceeding dexamethasone-alone effects by 28% [7].

Impact on Prostaglandin Synthesis and Inflammatory Mediator Regulation

Dexamethasone potently targets the arachidonic acid cascade through phospholipase A2 inhibition. By preventing phospholipid hydrolysis into arachidonic acid, it reduces substrate availability for both:

  • Cyclooxygenase (COX): Diminishing prostaglandin E₂ (PGE₂) synthesis
  • 5-Lipoxygenase (5-LOX): Limiting leukotriene B₄ (LTB₄) production [5]

This action synergizes with tobramycin’s effect on infection-driven inflammation. Bacterial endotoxins (e.g., LPS) typically upregulate COX-2 expression in ocular tissues, increasing PGE₂-mediated vasodilation and pain. Tobramycin eliminates LPS sources, while dexamethasone directly suppresses COX-2 transcription via GR-mediated histone deacetylation [5] [7].

Clinical biomarker studies in cataract patients demonstrate the combination’s superior mediator modulation:

  • C-reactive protein (CRP): 41% reduction vs. 28% with tobramycin alone [7]
  • Anterior chamber flare: Reduced by 58% at 3 weeks post-surgery [7]
  • Corneal edema scores: Improved 2.3-fold faster than antibiotic monotherapy [7]

Table 2: Inflammatory Mediator Modulation by Combination Therapy

MediatorFunctionReduction with Combination
PGE₂Vasodilation, pain induction84% decrease in aqueous humor
IL-6Lymphocyte activation, acute-phase response77% serum reduction
TNF-αMacrophage activation, cytokine cascade72% serum reduction
LTB₄Neutrophil chemotaxis68% tissue reduction

The combination also stabilizes blood-ocular barrier integrity. Dexamethasone enhances tight junction protein expression (ZO-1, occludin), reducing vascular leakage and inflammatory cell infiltration into anterior chamber fluids [7]. This barrier protection complements tobramycin’s eradication of bacteria that secrete vascular permeability factors (e.g., S. aureus α-toxin) [4] [6].

Properties

CAS Number

288392-57-4

Product Name

Dexamethasone mixture with tobramycin

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C40H66FN5O14

Molecular Weight

860 g/mol

InChI

InChI=1S/C22H29FO5.C18H37N5O9/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;5-18,24-28H,1-4,19-23H2/t12-,15+,16+,17+,19+,20+,21+,22+;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m10/s1

InChI Key

DWLNMMCXGSKYEM-VQHMUFKESA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Synonyms

TobraDex
TobraDex ST
Tobramycin Dexamethasone Drug Combination
Tobramycin, Dexamethasone Drug Combination
Tobramycin-Dexamethasone Drug Combination

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.